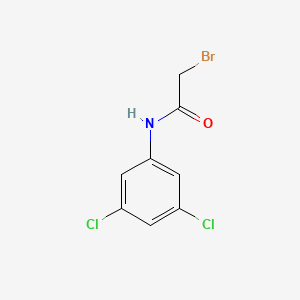
2-(2-氟苯基)苯甲酸
描述
2-(2-fluorophenyl)benzoic acid is a chemical compound that is part of a broader class of organic compounds known as benzoic acids. These compounds contain a benzoic acid moiety in which the hydrogen atom(s) of the carboxylic acid group is replaced by other substituents. In this case, the substituent is a fluorophenyl group attached at the second position of the benzoic acid ring.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, a method for synthesizing 2-(N-phenylamino)benzoic acids using 2-fluorobenzoic acids as starting materials has been reported . This method could potentially be adapted for the synthesis of 2-(2-fluorophenyl)benzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated using DFT methods, which could provide insights into the electronic structure and stability of 2-(2-fluorophenyl)benzoic acid . Additionally, the crystal structure of related compounds, such as 2-methoxy-benzoic acid derivatives, has been determined by single-crystal X-ray diffraction, which could help in understanding the solid-state structure of 2-(2-fluorophenyl)benzoic acid .
Chemical Reactions Analysis
The reactivity of benzoic acid derivatives can be influenced by substituents on the aromatic ring. For instance, the presence of a fluorine atom can affect the electronic properties of the molecule and its participation in chemical reactions. The study of fluoro-substituted 2-formylphenylboronic acids provides insights into the influence of fluorine substituents on the properties and tautomeric equilibria of these compounds . This information can be useful in predicting the reactivity of 2-(2-fluorophenyl)benzoic acid in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure. The presence of a fluorine atom can significantly alter these properties, such as acidity and reactivity. The pKa values and tautomeric equilibria of fluoro-substituted benzoic acids have been studied, which can provide valuable information about the acid-base behavior of 2-(2-fluorophenyl)benzoic acid . Additionally, the use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent highlights the potential of fluorinated benzoic acids in stereochemical analysis .
科学研究应用
Methods
The acid is used as a precursor in the synthesis of benzoxazole derivatives, which are known for their wide range of biological activities. The synthesis involves the condensation of 2-(2-fluorophenyl)benzoic Acid with 2-aminophenol under specific conditions, often using catalysts like nanocatalysts, metal catalysts, or ionic liquid catalysts .
Results
Material Science
Methods
The acid can be incorporated into polymers or used to synthesize new compounds that impart desired properties to materials. Techniques like powder X-ray diffraction and differential scanning calorimetry are employed to analyze the structural and thermal properties of the modified materials .
Results
Catalysis
Methods
The acid may be used to prepare catalysts that facilitate the oxidation process. These catalysts are often immobilized on supports to enhance their efficiency and selectivity .
Results
Cancer Research
Methods
Compounds synthesized from the acid are tested against various cancer cell lines to evaluate their cytotoxicity. The methods include cell viability assays, gene expression analysis, and in vivo studies .
Results
Environmental Science
Methods
The acid is used to synthesize compounds that can act as catalysts or absorbents for the removal of pollutants. Analytical techniques like chromatography and spectroscopy are used to monitor the degradation process .
Results
Food Industry
Methods
Derivatives are tested against various foodborne pathogens to assess their antimicrobial efficacy. The methods include microbial culture techniques and in vitro assays .
Results
Synthesis of Benzoxazoles
Application Summary
Methods: The synthesis involves various pathways, including the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different conditions using catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts .
Results
Biotechnological Applications
Methods
Alcohol dehydrogenases (ADHs) catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity. The derivatives of 2-(2-fluorophenyl)benzoic Acid can be substrates for ADHs in these reactions .
Results
Antiprotozoal Drug Development
Methods
The derivatives are synthesized and then tested against various protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The compounds are evaluated for their ability to inhibit the growth and survival of these pathogens .
Results
Advanced Synthesis Techniques
Methods
These reactions involve the coupling of two molecules of carboxylic acids to form carbon-carbon bonds, with 2-(2-fluorophenyl)benzoic Acid serving as one of the reactants. The process is advantageous as it uses non-toxic starting materials and produces CO2 as the only by-product .
安全和危害
属性
IUPAC Name |
2-(2-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGATZLSIKFSWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408435 | |
| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)benzoic Acid | |
CAS RN |
361-92-2 | |
| Record name | 2'-Fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Fluorobiphenyl-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




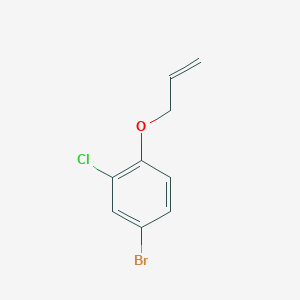
![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
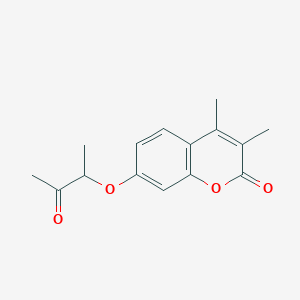

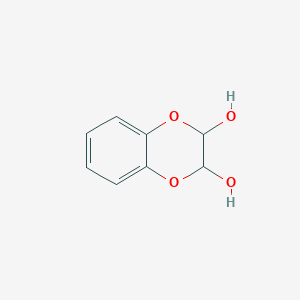
![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)

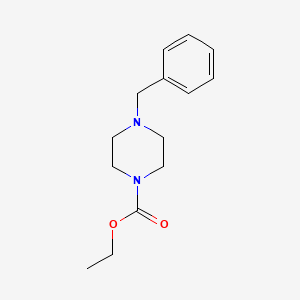

acetate](/img/structure/B1335835.png)
